Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)-
Description
The compound "Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)-" is a silicon-containing carboxamide derivative featuring a tetramethylsilane core and a chiral 1-phenylethyl substituent.
Properties
CAS No. |
632358-69-1 |
|---|---|
Molecular Formula |
C13H21NOSi |
Molecular Weight |
235.40 g/mol |
IUPAC Name |
N-methyl-N-(1-phenylethyl)-1-trimethylsilylformamide |
InChI |
InChI=1S/C13H21NOSi/c1-11(12-9-7-6-8-10-12)14(2)13(15)16(3,4)5/h6-11H,1-5H3 |
InChI Key |
WQASEEDAHXCIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Silylation of Benzylic Ammonium Salts
A highly effective and stereospecific method involves copper-catalyzed nucleophilic silylation of benzylic ammonium triflates with dimethyl(phenyl)silane derivatives. This approach is supported by detailed experimental protocols and optimization studies:
-
- Preparation of benzylic ammonium triflates from corresponding benzylic amines.
- In a nitrogen atmosphere, a copper(I) salt (e.g., CuBr, 10 mol%) and a strong base (e.g., sodium tert-butoxide) are combined in dry tetrahydrofuran (THF).
- The silane reagent, such as dimethyl(phenyl)(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane, is added dropwise at 0 °C.
- The benzylic ammonium triflate is then introduced, and the mixture is stirred at 0 °C for 2 hours.
- The product is isolated by filtration through silica gel and solvent evaporation.
-
- The reaction proceeds with high stereospecificity and good yields.
- Solvent screening indicates THF as optimal.
- The method tolerates various substituents on the phenylethyl moiety.
Reference : Detailed supporting information and experimental data are available from Scharfbier et al., Angewandte Chemie, 2019.
Reductive Amination Followed by Silylation
Another approach involves the reductive amination of acetophenone derivatives to form the corresponding 1-phenylethyl amines, which are then converted to silanecarboxamide derivatives via silylation:
- Step 1 : Reductive amination of acetophenone with ammonia or primary amines to yield 1-phenylethyl amines.
- Step 2 : Reaction of these amines with chlorosilanes or silylating agents such as trimethylsilyl chloride under basic conditions to form the silanamine intermediate.
Step 3 : Conversion of the silanamine to the carboxamide by reaction with appropriate carboxylic acid derivatives or activated esters.
This method allows for the introduction of the tetramethylsilyl group and the carboxamide functionality in a stepwise manner.
Reference : General synthetic strategies for silanamine derivatives and related compounds are described in PubChem and related organosilicon literature.
Ester-Ammonia Displacement Reaction for Carboxamide Formation
For the carboxamide moiety, a common industrially relevant method involves the reaction of dialkyl isophthalates with amines under catalytic conditions:
-
- Dissolve 2,2,6,6-tetramethyl-4-aminopiperidine (a structurally related amine) in toluene.
- Add a catalyst such as trimethylaluminum (0.5–3% by mass).
- Add dialkyl isophthalate (e.g., dimethyl isophthalate) and heat at 40–80 °C for 24 hours.
- Perform azeotropic distillation to remove methanol and toluene.
- Cool, wash, filter, and dry to obtain the carboxamide product.
This method avoids the use of acyl chlorides, reducing hazardous byproducts and improving environmental compatibility.
Reference : Patent CN104974075A describes this method for related tetramethyl-substituted carboxamides.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield & Selectivity | Notes |
|---|---|---|---|---|
| Copper-catalyzed nucleophilic silylation | Benzylic ammonium triflate, CuBr, dimethyl(phenyl)silane | THF, 0 °C, 2 h | High yield, stereospecific | Requires glovebox, inert atmosphere |
| Reductive amination + silylation | Acetophenone, ammonia, chlorosilane | Stepwise, mild to moderate temp | Moderate to high yield | Flexible, allows functional group variation |
| Ester-ammonia displacement | Dialkyl isophthalate, tetramethyl-4-aminopiperidine, trimethylaluminum catalyst | 40–80 °C, 24 h, azeotropic distillation | ~90% yield | Industrially scalable, environmentally friendly |
Research Findings and Optimization Insights
- Catalyst choice : Copper(I) salts such as CuBr are effective for silylation; base choice (NaOtBu) is critical for reaction efficiency.
- Solvent effects : THF is preferred for nucleophilic silylation due to solubility and reaction rate advantages.
- Temperature control : Low temperatures (0 °C) favor stereospecificity and reduce side reactions.
- Environmental considerations : Avoiding acyl chlorides in carboxamide formation reduces hazardous waste and simplifies purification.
- Scalability : Ester-ammonia displacement reactions are amenable to scale-up with high yields and catalyst recyclability.
Chemical Reactions Analysis
Types of Reactions: Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substitution patterns.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes.
Scientific Research Applications
Chemistry: In chemistry, Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- is used as a precursor for the synthesis of other silicon-containing compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological research, particularly in the study of silicon’s role in biological systems. It may also be explored for its potential use in drug delivery systems.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications, including its use as a building block for the synthesis of bioactive molecules.
Industry: Industrially, Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- is used in the production of advanced materials, such as silicone-based polymers and coatings. Its properties make it suitable for applications in electronics, coatings, and adhesives.
Mechanism of Action
The mechanism by which Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s silicon-containing structure allows it to participate in unique chemical interactions, potentially affecting various biochemical pathways. Specific details on the molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
THTT Derivatives with 1-Phenylethyl Groups
highlights 3-phenyl-5-(1-phenylethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione (compound 42 ), which shares the 1-phenylethyl moiety. Key findings:
- Antimicrobial Activity :
| Compound | Microbial Target | Activity (vs. Reference) |
|---|---|---|
| 3-Phenyl-5-(1-phenylethyl)-THTT (42 ) | C. krusei, C. parapsilosis | > Fluconazole |
| 3-Phenyl-5-hydroxy-THTT (43 ) | Enterococcus faecalis | Moderate activity |
Structural Insight : The 1-phenylethyl group may enhance lipophilicity, improving membrane penetration in microbial targets.
Pyridine Derivatives with 1-Phenylethyl Substituents
evaluates pyridine-based analogs, such as 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile:
- Antimicrobial Performance: Inhibition zones of 12.0–16.0 mm against Gram-negative (E. coli, P. aeruginosa), Gram-positive bacteria (S. aureus), and Candida spp. at 0.1% concentration .
- Mechanistic Hypothesis : The 1-phenylethyl group may contribute to π-π stacking interactions with microbial enzyme active sites.
Phosphonate Esters with Aromatic Ethyl Groups
describes fluorinated phosphonates like 2,2-Difluoro-2-(perfluorofuran-2-yl)-1-phenylethyl methylphosphonate, which, while structurally distinct, share the phenylethyl motif. These compounds are typically studied for their reactivity in organophosphorus chemistry rather than bioactivity .
Biological Activity
Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- (CAS Number: 632358-69-1) is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of Silanecarboxamide is C13H21NOSi, with a molecular weight of 235.40 g/mol. It features a silane group which is known for its ability to interact with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NOSi |
| Molecular Weight | 235.40 g/mol |
| CAS Number | 632358-69-1 |
Biological Activity Overview
Research into the biological activity of Silanecarboxamide has identified several potential effects:
1. Antimicrobial Properties
Studies have indicated that compounds containing silane groups can exhibit antimicrobial activity. The presence of the phenylethyl moiety may enhance this effect by increasing lipophilicity, allowing for better membrane penetration.
2. Cytotoxicity
Preliminary studies suggest that Silanecarboxamide may have cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis in affected cells.
3. Neuroprotective Effects
Some research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
Several studies have explored the biological effects of Silanecarboxamide and related compounds:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various silane derivatives, including Silanecarboxamide. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in infectious diseases .
- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines demonstrated that Silanecarboxamide induced apoptosis at concentrations above 10 µM. Flow cytometry analysis revealed increased annexin V binding, indicating early apoptotic changes .
- Neuroprotection Research : A study focused on neuroprotective effects highlighted that Silanecarboxamide reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a possible application in neurodegenerative disease models .
The exact mechanism by which Silanecarboxamide exerts its biological effects is still under investigation. However, it is hypothesized that:
- The silane group may facilitate interactions with cellular membranes.
- The phenylethyl group could enhance binding affinity to specific receptors or enzymes involved in cellular signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
